molecular formula C10H13BrClNO2 B6604093 methyl 2-(4-bromophenyl)-2-(methylamino)acetate hydrochloride CAS No. 2738911-91-4

methyl 2-(4-bromophenyl)-2-(methylamino)acetate hydrochloride

Cat. No. B6604093
CAS RN: 2738911-91-4
M. Wt: 294.57 g/mol
InChI Key: VVJMRUPTMFHNDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-bromophenyl)-2-(methylamino)acetate hydrochloride, also known as MBMAH, is a synthetic compound widely used in the scientific research community for its unique properties. It is an organobromine compound belonging to the class of bromophenylacetamides and is widely used in laboratory experiments due to its ability to act as a ligand for proteins. MBMAH is also used as a reagent in chemical synthesis and as a building block in pharmaceuticals.

Mechanism of Action

Methyl 2-(4-bromophenyl)-2-(methylamino)acetate hydrochloride acts as a ligand for proteins, binding to specific amino acid residues in the protein. This binding allows the protein to interact with other molecules, such as drugs, and can affect the protein’s structure and function. Additionally, methyl 2-(4-bromophenyl)-2-(methylamino)acetate hydrochloride can interact with other molecules, such as drugs, to affect their function.
Biochemical and Physiological Effects
methyl 2-(4-bromophenyl)-2-(methylamino)acetate hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the function of proteins, as well as to affect the activity of other molecules, such as drugs. Additionally, methyl 2-(4-bromophenyl)-2-(methylamino)acetate hydrochloride has been shown to have effects on the metabolism of cells and tissues, as well as on the transport of ions across cell membranes.

Advantages and Limitations for Lab Experiments

The use of methyl 2-(4-bromophenyl)-2-(methylamino)acetate hydrochloride in laboratory experiments has several advantages. It is a relatively inexpensive compound and can be easily synthesized in the lab. Additionally, methyl 2-(4-bromophenyl)-2-(methylamino)acetate hydrochloride is a stable compound and can be stored for long periods of time without degrading. However, there are some limitations to the use of methyl 2-(4-bromophenyl)-2-(methylamino)acetate hydrochloride in laboratory experiments. It is a relatively weak ligand and can be easily displaced by other molecules. Additionally, methyl 2-(4-bromophenyl)-2-(methylamino)acetate hydrochloride is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

The use of methyl 2-(4-bromophenyl)-2-(methylamino)acetate hydrochloride in scientific research is still in its early stages. There are several potential future directions for the use of methyl 2-(4-bromophenyl)-2-(methylamino)acetate hydrochloride. These include the use of methyl 2-(4-bromophenyl)-2-(methylamino)acetate hydrochloride in studies to investigate the structure and function of proteins, as well as for protein-protein interactions. Additionally, methyl 2-(4-bromophenyl)-2-(methylamino)acetate hydrochloride could be used to study the effects of drugs on the body, such as the effects of antifungal drugs on the fungal cell wall. Additionally, methyl 2-(4-bromophenyl)-2-(methylamino)acetate hydrochloride could be used in studies to study the effects of small molecules on protein function, as well as to study the metabolism of cells and tissues and the transport of ions across cell membranes. Lastly, methyl 2-(4-bromophenyl)-2-(methylamino)acetate hydrochloride could be used to study the effects of brominated compounds on the environment.

Synthesis Methods

Methyl 2-(4-bromophenyl)-2-(methylamino)acetate hydrochloride is synthesized through a two-step process. The first step involves the reaction of 4-bromobenzoic acid with methylamine to form 4-bromobenzylamine. The second step involves the addition of acetic acid to the 4-bromobenzylamine to form methyl 2-(4-bromophenyl)-2-(methylamino)acetate hydrochloride. This two-step process is known as the Hofmann rearrangement.

Scientific Research Applications

Methyl 2-(4-bromophenyl)-2-(methylamino)acetate hydrochloride is widely used in scientific research as a ligand for proteins. It has been used in studies to investigate the structure and function of proteins, as well as for protein-protein interactions. methyl 2-(4-bromophenyl)-2-(methylamino)acetate hydrochloride has also been used in studies to study the effects of small molecules on protein function. Additionally, methyl 2-(4-bromophenyl)-2-(methylamino)acetate hydrochloride has been used in studies to study the effects of drugs on the body, such as the effects of antifungal drugs on the fungal cell wall.

properties

IUPAC Name

methyl 2-(4-bromophenyl)-2-(methylamino)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2.ClH/c1-12-9(10(13)14-2)7-3-5-8(11)6-4-7;/h3-6,9,12H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJMRUPTMFHNDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=C(C=C1)Br)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-bromophenyl)-2-(methylamino)acetate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.